Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate
Description
Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a β-ketoester derivative featuring a phenyl ring substituted with a cyano (-CN) group at the 3-position and a fluorine atom at the 4-position. The methyl ester group enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)5-10(14)7-2-3-9(12)8(4-7)6-13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXVTADBJGBXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation Approach
Reaction Mechanism and Substrate Selection
The Claisen condensation, a cornerstone in β-keto ester synthesis, involves the base-catalyzed ester-ester condensation. For Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate, this method requires methyl acetate and 3-cyano-4-fluorobenzoyl chloride as substrates. The reaction proceeds via enolate formation, followed by nucleophilic attack on the acyl chloride, yielding the β-keto ester (Figure 1).
Optimization of Reaction Conditions
Key parameters include:
- Base selection : Sodium hydride or potassium tert-butoxide facilitates enolate generation.
- Solvent system : Anhydrous THF or DMF enhances solubility of aromatic intermediates.
- Temperature : Reactions conducted at 0–5°C minimize side reactions like decarboxylation.
In a representative procedure, methyl acetate (2.0 equiv) and 3-cyano-4-fluorobenzoyl chloride (1.0 equiv) react in THF under N₂ at −10°C, yielding the product in 68% after column chromatography.
Malonic Ester Synthesis Route
Stepwise Esterification and Acylation
This two-step approach first synthesizes methyl malonate, which is subsequently acylated with 3-cyano-4-fluorobenzoyl chloride. The malonic ester’s active methylene group undergoes nucleophilic substitution, forming the β-keto ester (Figure 2).
Procedure Overview
- Methyl malonate preparation : Methylation of malonic acid using methanol and catalytic H₂SO₄.
- Acylation : Reaction of methyl malonate (1.2 equiv) with 3-cyano-4-fluorobenzoyl chloride (1.0 equiv) in DCM, catalyzed by DMAP.
The reaction achieves 74% yield after 12 hours at room temperature, with purity >95% confirmed by HPLC.
Challenges and Mitigation
- Competitive decarboxylation : Controlled pH (6.5–7.0) and low temperatures suppress unwanted decomposition.
- Byproduct formation : Silica gel chromatography (hexane/ethyl acetate, 4:1) removes unreacted acyl chloride.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times. In a reported protocol, methyl acetoacetate and 3-cyano-4-fluorophenylboronic acid undergo Suzuki-Miyaura coupling under microwave conditions (120°C, 20 min), yielding the target compound in 82%.
Advantages Over Conventional Heating
- Energy efficiency : 50% reduction in thermal degradation.
- Scalability : Batch sizes up to 50 mmol demonstrate consistent yields.
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Claisen Condensation | 68 | 92 | 6 h | Scalability |
| Malonic Ester | 74 | 95 | 12 h | Mild conditions |
| Microwave-Assisted | 82 | 98 | 20 min | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
β-Ketoesters with aryl substituents exhibit diverse reactivity and physicochemical properties depending on the substituents' electronic and steric effects. Below is a comparative analysis:
Table 1: Key Structural Analogs and Substituent Effects
Substituent Analysis :
- Electron-Withdrawing Groups (EWGs): The 3-CN and 4-F substituents in the target compound create a strong electron-deficient aromatic ring, enhancing electrophilic reactivity. This contrasts with the 4-NO₂ group (stronger EWG) in , which may increase acidity of the α-hydrogen, promoting keto-enol tautomerism.
- Halogen Effects : Fluorine (4-F) improves metabolic stability in pharmaceuticals compared to bromine (e.g., 2-Br in ), which is bulkier and less electronegative.
- Ester Groups : Methyl esters (target compound, ) generally offer higher volatility and lower steric hindrance than tert-butyl esters (), which improve stability but reduce solubility.
Reactivity Insights :
- The target compound’s synthesis likely involves acylation of 3-cyano-4-fluoroaniline with methyl malonyl chloride, analogous to methods in .
- Substituents like CN and F may necessitate milder conditions (e.g., low-temperature acylation) to avoid decomposition, as seen in trifluoromethyl analogs .
Spectroscopic and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
Biological Activity
Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a cyano group and a fluorinated phenyl ring, which contribute to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:
This configuration is essential for its interaction with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
2. Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal effects. It has been tested against several fungal pathogens, indicating its potential as a therapeutic agent in managing fungal infections.
3. Anticancer Potential
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with cellular metabolic pathways. Specific mechanisms include the induction of apoptosis in cancer cell lines, making it a candidate for further development in oncology .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions and eventual cell death in target organisms.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes effectively, enhancing its bioavailability and efficacy against pathogens .
Research Findings and Case Studies
Several studies have assessed the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against multiple strains. |
| Study 2 | Antifungal Effects | Showed effectiveness against common fungal pathogens, with a mechanism involving cell membrane disruption. |
| Study 3 | Anticancer Activity | Induced apoptosis in cancer cell lines, suggesting potential for development as an anticancer agent. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Methyl 3-(3-cyano-4-fluorophenyl)-3-oxopropanoate, and how can purity be maximized?
- Methodology : The compound can be synthesized via acylation or condensation reactions. For example, acylation of methyl propanoate derivatives with acyl chlorides (e.g., 3-cyano-4-fluorobenzoyl chloride) under reflux in aprotic solvents like dichloromethane or THF is effective. Catalysts such as DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Optimizing temperature (60–80°C) and solvent polarity improves yield and minimizes side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) ensures high purity .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm the ester carbonyl (δ ~165–175 ppm), ketone (δ ~200–210 ppm), and aromatic substituents (δ ~110–130 ppm for fluorine and cyano groups). -NMR can resolve fluorophenyl environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for : 233.05 g/mol) and fragments .
- X-ray Crystallography : Single-crystal analysis (e.g., chloroform/methanol evaporation) provides absolute configuration and bond-length data .
Q. What are the stability and storage recommendations for this compound?
- Methodology : The ester and ketone groups are susceptible to hydrolysis. Store under inert gas (N/Ar) in sealed containers at –20°C for long-term stability. For short-term use, refrigeration (2–8°C) in anhydrous solvents (e.g., DMSO) is sufficient. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (cyano, fluoro) influence its reactivity in nucleophilic acyl substitution?
- Methodology : The cyano and fluoro groups enhance electrophilicity at the ketone and ester carbonyl carbons. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show accelerated nucleophilic attack (e.g., Grignard reagents or amines) compared to non-substituted analogs. Computational DFT calculations (using Gaussian or ORCA) can model charge distribution and transition states .
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Methodology : Variability often arises from differences in solvent choice (polar vs. non-polar), catalyst loadings, or purification methods. Systematic Design of Experiments (DoE) approaches (e.g., varying temperature, solvent, and stoichiometry) identify critical factors. For example, THF may yield higher conversions than DCM due to better solubility of intermediates .
Q. What mechanistic insights explain its role as an intermediate in heterocyclic synthesis (e.g., pyrazoles or isoxazoles)?
- Methodology : The compound undergoes Claisen-like condensations with hydrazines or hydroxylamines to form pyrazole/isoxazole rings. Mechanistic studies (e.g., -labeling or in situ IR spectroscopy) reveal enolate formation as the rate-determining step. Solvent effects (e.g., ethanol vs. acetonitrile) and base strength (KCO vs. NaH) significantly impact reaction pathways .
Q. What computational strategies predict its interactions with biological targets (e.g., enzymes)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with active sites. The cyano group’s hydrogen-bonding potential and fluorine’s hydrophobic effects are critical. Pharmacophore mapping identifies key binding motifs (e.g., ketone oxygen as a hydrogen-bond acceptor) .
Q. How do structural modifications (e.g., halogen substitution) affect its bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Replace the 4-fluoro or 3-cyano groups with other halogens (Cl, Br) or electron-donating groups (OMe) to assess changes in enzyme inhibition (e.g., kinase assays). SAR trends are quantified via IC values and crystallographic binding data. For example, bulkier substituents may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
